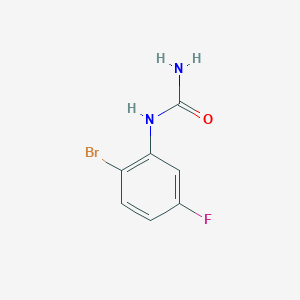
(2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal is a chiral compound with significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal can be achieved through several synthetic routes. One common method involves the aldol condensation of acetaldehyde and α-ketobutyrate, followed by a series of reduction and protection steps to introduce the necessary hydroxyl and methoxy groups . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound often involves biotransformation processes using engineered microorganisms. For example, Escherichia coli strains can be metabolically engineered to produce this compound with high yield and stereospecificity . This method leverages the natural enzymatic pathways of the microorganisms to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted analogs. These products can have different biological and chemical properties, making them useful for further research and applications.
Scientific Research Applications
(2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it a valuable tool for studying enzyme-substrate interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of (2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. It may also interact with cellular receptors, modulating signaling pathways and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4S)-4-hydroxyisoleucine: A similar compound with insulinotropic activity, used in the treatment of type II diabetes.
(2S,3R,4S)-2,3,4,5-tetrahydroxyvaleral: Another compound with multiple hydroxyl groups, used in various biochemical studies.
Uniqueness
(2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal is unique due to its specific stereochemistry and the presence of both hydroxyl and methoxy groups. This combination of functional groups and stereochemistry provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H16O5 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal |
InChI |
InChI=1S/C8H16O5/c1-8(2,12)7(13-3)6(11)5(10)4-9/h4-7,10-12H,1-3H3/t5-,6-,7+/m1/s1 |
InChI Key |
VXFVJCLMUVIKKX-QYNIQEEDSA-N |
Isomeric SMILES |
CC(C)([C@H]([C@@H]([C@@H](C=O)O)O)OC)O |
Canonical SMILES |
CC(C)(C(C(C(C=O)O)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


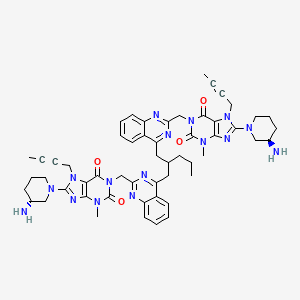

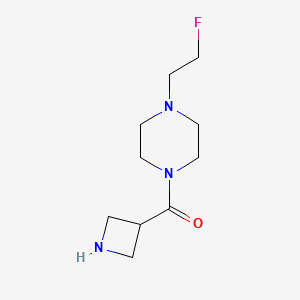

![tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13434472.png)
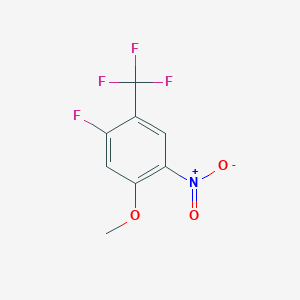
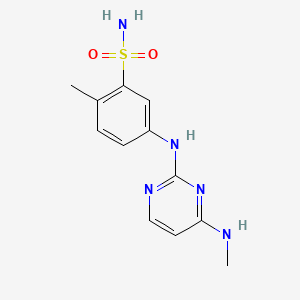
![4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide](/img/structure/B13434483.png)
![methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate](/img/structure/B13434487.png)
![(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13434488.png)
![methyl (3E)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13434497.png)
![5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole](/img/structure/B13434502.png)

